3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (Compound ID: C350-0829) is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its molecular formula is C24H16F3N3O, with a molecular weight of 419.41 g/mol . The structure features a pyrazolo[4,3-c]quinoline core substituted with a 4-ethoxyphenyl group at position 3, fluorine atoms at positions 6 and 8, and a 4-fluorophenyl group at position 1.
Key physicochemical properties include:
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCXJIVPOGOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with diethyl ethoxymethylenemalonate, followed by fluorination and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Scientific Research Applications
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s fluorine atoms enhance its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Pyrazolo[4,3-c]Quinoline Derivatives
Key Observations :
- Substituent Effects: The ethoxy group in C350-0829 enhances lipophilicity compared to methoxy (C350-0671) or hydrophilic amino (2i) groups . Fluorine atoms at positions 6 and 8 improve metabolic stability and membrane permeability, a feature shared with ELND006 . 4-Fluorophenyl at position 1 is conserved in C350-0829 and C350-0671, suggesting its role in target binding .
Pyrazolo[3,4-b]Quinoline Derivatives
Key Observations :
- Core Heterocycle Differences: Pyrazolo[3,4-b]quinolines (e.g., F6, 14f) exhibit distinct ring fusion compared to [4,3-c] analogues, altering electronic properties and steric hindrance .
- Biological Targets : The bulky undecyl chain in 14f suggests membrane-targeting antiproliferative activity, unlike the compact anti-infective C350-0829 .
Pharmacological and Physicochemical Comparison
Anti-Inflammatory vs. Anti-Infective Focus
- Anti-Inflammatory Agents: Amino-substituted derivatives (e.g., 2i, 2m) inhibit NO production (IC50 ~ submicromolar) via iNOS/COX-2 suppression .
- Anti-Infective Focus : C350-0829’s ethoxy and fluorine groups likely enhance penetration through microbial membranes, a trait critical for anti-infective efficacy .
Metabolic Stability
- C350-0829 vs.
Biological Activity
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, characterized by its unique structural features. The presence of an ethoxy group and difluoro substitutions enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
Key Features:
- Ethoxy group at the para position of one phenyl ring.
- Difluoro groups at positions six and eight.
- A fluorophenyl group at position one.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit a range of biological activities, including:
- Anticancer Properties: Certain derivatives have shown efficacy against various cancer cell lines by inhibiting proliferation and inducing apoptosis.
- Anti-inflammatory Effects: Compounds within this class have been noted for their ability to reduce inflammation markers.
- Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes involved in pathological processes.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction: The compound may bind to specific enzymes or receptors, altering their activity.
- Cell Signaling Modulation: It can affect signaling pathways related to cell growth and survival.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme inhibition | Inhibits nitric oxide synthase |
Case Studies
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Mechanism :
- Research indicated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the pyrazoloquinoline core.
- Introduction of ethoxy and difluoro substituents via halogenation and nucleophilic substitution reactions.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Core Formation | Cyclization | Hydrazine derivatives |
| Substituent Introduction | Nucleophilic Substitution | Ethoxy and fluorinated compounds |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example:
Quinoline Functionalization : Begin with 2,4-dichloroquinoline-3-carbonitrile as a scaffold. Introduce fluorine atoms at positions 6 and 8 via nucleophilic aromatic substitution (NAS) using KF or CsF under reflux in polar aprotic solvents like DMF .
Pyrazole Ring Formation : Condense the quinoline intermediate with hydrazine derivatives. For instance, react 4-ethoxyphenylhydrazine with the fluorinated quinoline to form the pyrazolo[4,3-c]quinoline core .
Substituent Introduction : Attach the 4-fluorophenyl group at position 1 via Suzuki-Miyaura coupling using Pd catalysts and arylboronic acids .
Purification : Use column chromatography (silica gel, hexane/EtOAc) and recrystallization (n-hexane/EtOAc) to isolate the product .
Basic: How should researchers characterize the compound’s structural integrity using spectroscopic methods?
Answer:
Key spectroscopic techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns and aromaticity. For example, the 4-ethoxyphenyl group shows a singlet at δ ~9.28 ppm (H-4), while fluorine substituents cause splitting in adjacent protons (e.g., dd at δ ~8.18 ppm for H-8) .
- IR Spectroscopy : Identify functional groups like C-F (1143–1172 cm⁻¹) and NH (3064 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and fragmentation patterns.
Advanced: What crystallographic methods resolve ambiguities in the compound’s 3D structure?
Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For fluorinated quinolines, high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å) are critical due to heavy-atom effects .
- Twinned Data Handling : Apply SHELXPRO for macromolecular refinements if crystals exhibit twinning or disorder .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy and intermolecular interactions (e.g., π-π stacking between quinoline rings) .
Advanced: How can researchers address conflicting biological activity data in receptor assays?
Answer:
Assay Optimization :
- Dose-Response Consistency : Use saturating concentrations (e.g., 10 µM) to establish a robust signal window, as seen in neurotensin receptor (NTR1) assays .
- Selectivity Controls : Include unrelated GPCRs (e.g., GPR35) to rule off-target effects. For example, compare EC₅₀ values between NTR1 and GPR35 using β-arrestin recruitment assays .
Data Normalization : Normalize activity against reference agonists (e.g., zaprinast for GPR35) to minimize plate-to-plate variability .
Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to resolve discrepancies between replicates .
Advanced: What fluorination strategies enhance the compound’s bioavailability or target affinity?
Answer:
- Electrophilic Fluorination : Introduce fluorine at electron-rich positions (e.g., C-6/C-8) using Selectfluor or F-TEDA-BF₄ to improve metabolic stability .
- Late-Stage Fluorination : Apply Balz-Schiemann reaction to aryl diazonium salts for direct C-F bond formation without disrupting the pyrazole core .
- SAR Studies : Compare logP and IC₅₀ values of fluorinated analogs (e.g., 6,8-difluoro vs. monofluoro derivatives) to optimize lipophilicity and binding kinetics .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?
Answer:
Core Modifications :
- Pyrazole Substitution : Replace the 4-ethoxyphenyl group with amino or methyl groups to assess hydrogen-bonding or steric effects .
- Quinoline Fluorination : Test mono- vs. di-fluorinated analogs for changes in receptor binding (e.g., NTR1 vs. NTR2 selectivity) .
Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., π-stacking with Phe residues in receptor pockets) .
In Vivo Correlation : Compare in vitro IC₅₀ values with pharmacokinetic profiles (e.g., Cmax, t½) in rodent models to prioritize candidates .
Methodological: What protocols mitigate challenges in purifying fluorinated pyrazoloquinolines?
Answer:
- Solvent Selection : Use chloroform/methanol mixtures for dissolving hydrophobic fluorinated compounds .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
- Crystallization : Optimize solvent polarity (e.g., n-hexane/EtOAc) to avoid oiling out, particularly with trifluoromethyl groups .
Methodological: How should researchers validate synthetic intermediates?
Answer:
- Stepwise Monitoring : Use TLC or LC-MS to track reaction progress (e.g., disappearance of starting material at Rf ~0.5 in 7:3 hexane/EtOAc) .
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., diazonium salts) via low-temperature NMR (-40°C) .
- Cross-Coupling Efficiency : Confirm Suzuki-Miyaura coupling yields (e.g., >80%) via ¹H NMR integration of aryl proton signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
